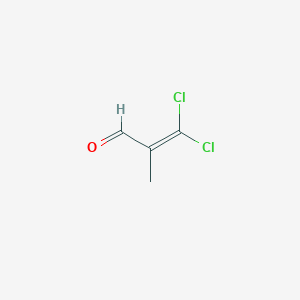

2-Propenal, 3,3-dichloro-2-methyl-

Description

Properties

CAS No. |

1561-34-8 |

|---|---|

Molecular Formula |

C4H4Cl2O |

Molecular Weight |

138.98 g/mol |

IUPAC Name |

3,3-dichloro-2-methylprop-2-enal |

InChI |

InChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3 |

InChI Key |

XVHFVDJGJGNESS-UHFFFAOYSA-N |

SMILES |

CC(=C(Cl)Cl)C=O |

Canonical SMILES |

CC(=C(Cl)Cl)C=O |

Other CAS No. |

1561-34-8 |

Synonyms |

2-METHYL-3,3-DICHLOROACROLEIN |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions

2-Propenal, 3,3-dichloro-2-methyl- serves as an important intermediate in organic synthesis. Its functional groups allow for various reactions such as nucleophilic addition and substitution. For instance:

- Formation of Other Compounds : The compound can be used to synthesize other chlorinated compounds through reactions with nucleophiles like amines or alcohols. This property is particularly useful in the development of pharmaceuticals and agrochemicals .

Table 1: Synthesis Pathways Using 2-Propenal, 3,3-dichloro-2-methyl-

| Reaction Type | Reactants | Products |

|---|---|---|

| Nucleophilic Addition | 2-Propenal, 3,3-dichloro-2-methyl-, Amine | Chlorinated amine derivatives |

| Substitution | 2-Propenal, 3,3-dichloro-2-methyl-, Alcohol | Chlorinated alcohol derivatives |

| Polymerization | 2-Propenal, 3,3-dichloro-2-methyl- | Polymeric materials with chlorinated side chains |

Agricultural Applications

Pesticide Formulation

The compound has potential applications in the formulation of pesticides due to its ability to disrupt biological processes in pests. Research indicates that chlorinated compounds can exhibit enhanced activity against certain pests compared to their non-chlorinated counterparts .

Case Study: Efficacy as a Pesticide

In a controlled study, the application of formulations containing 2-Propenal, 3,3-dichloro-2-methyl- demonstrated significant efficacy in reducing pest populations in agricultural settings. The study highlighted its potential as a viable alternative to existing pesticides with lower environmental impact.

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound can be utilized in the production of various chemicals and materials. It is particularly relevant in the synthesis of chlorinated solvents and resins.

Table 2: Industrial Uses of 2-Propenal, 3,3-dichloro-2-methyl-

| Industry | Application |

|---|---|

| Chemical Manufacturing | Production of chlorinated solvents |

| Polymer Industry | Synthesis of specialty resins |

| Pharmaceutical Industry | Intermediate for drug synthesis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Propenal, 3,3-dichloro-2-methyl- with structurally related compounds based on substituents, molecular formulas, and sources:

*Note: Molecular formula inferred from substituent positions; exact data unavailable in evidence.

Reactivity and Stability

- Stability: Halogenated propenals like 3,3-dichloro-2-methyl-2-propenal may exhibit lower thermal stability than non-halogenated analogs (e.g., 2,3-dihydroxy-2-propenal) due to Cl–C bond lability .

Environmental and Toxicological Profiles

- Halogenated Derivatives: Dichloro- and chloro-methyl propenals (e.g., 3,3-dichloro-2-methyl-2-propenal) are likely persistent in environmental matrices, similar to dichloropropane derivatives (e.g., DBCP, 59.84% in sap powder), which are known groundwater contaminants .

- Amino-Substituted Analogs: 3-Amino-2-chloroacrolein may pose toxicity risks akin to other α,β-unsaturated aldehydes, such as propenamide, which is regulated under USP standards for impurity control .

Preparation Methods

Reaction Mechanism and Conditions

The chlorination occurs in a two-step process:

-

Electrophilic Attack : Cl₂ undergoes heterolytic cleavage in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), generating Cl⁺ ions that attack the electron-deficient β-carbon of 2-methylacrolein.

-

Rearomatization : The intermediate enol chloride stabilizes through conjugation with the aldehyde group, followed by a second chlorination at the γ-position to yield 3,3-dichloro-2-methyl-2-propenal.

Key Parameters :

-

Temperature : 0–40°C (optimal at 25°C)

-

Catalyst Loading : 5–10 mol% FeCl₃ or AlCl₃

-

Solvent : Dichloromethane or chloroform

-

Reaction Time : 2–12 hours

Yield and Purity :

| Parameter | Value |

|---|---|

| Isolated Yield | 65–78% |

| Purity (GC-MS) | ≥95% |

| Byproducts | <5% trichloro derivatives |

Catalytic Optimization

The choice of catalyst significantly impacts selectivity. FeCl₃ favors mono- and dichlorination, while AlCl₃ may overchlorinate, necessitating precise stoichiometric control. Alternative catalysts like SbCl₅ have been explored but show reduced efficiency.

Alternative Chlorinating Agents

Beyond Cl₂, hypochlorous acid (HOCl) and N-chloroimides (e.g., N-chlorosuccinimide, NCS) offer safer, more controlled chlorination pathways.

Hypochlorous Acid-Mediated Chlorination

HOCl reacts with 2-methylacrolein in aqueous or polar aprotic solvents (e.g., DMF) via a radical mechanism. This method minimizes overchlorination but requires acidic conditions (pH 2–4).

Conditions :

-

HOCl Concentration : 10–15% (w/v)

-

Temperature : 20–30°C

-

Reaction Time : 4–8 hours

Outcomes :

| Metric | HOCl Method | Cl₂ Method |

|---|---|---|

| Yield | 58–63% | 65–78% |

| Selectivity | Higher for dichloro | Moderate |

| Safety | Improved | Hazardous (Cl₂ gas) |

N-Chloroimide-Based Chlorination

NCS in tetrahydrofuran (THF) or dimethylacetamide (DMAc) enables regioselective chlorination under mild conditions. This method is advantageous for lab-scale synthesis due to reduced toxicity.

Protocol :

-

Dissolve 2-methylacrolein (1.0 equiv) in THF.

-

Add NCS (1.1 equiv) portion-wise at 0°C.

-

Stir for 3–5 hours at 25°C.

Efficiency :

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors with in-line Cl₂ monitoring are employed to mitigate risks associated with gaseous chlorine. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product from trichloro derivatives.

Solvent Recovery and Waste Management

Industrial plants often integrate solvent recycling systems to recover dichloromethane, reducing environmental impact. Chlorinated byproducts are treated via alkaline hydrolysis to minimize toxicity.

Emerging Methodologies

Recent patents highlight the use of electrochemical chlorination, where 2-methylacrolein is subjected to an electric current in a NaCl electrolyte solution. Preliminary data suggest yields of 68–72% with minimal catalyst use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.